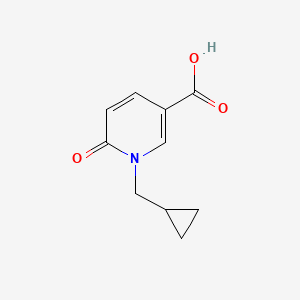

1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Description

1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS: 1249671-30-4) is a pyridine derivative with a cyclopropylmethyl substituent at the N1 position and a carboxylic acid group at the C3 position. Its molecular formula is C₁₀H₁₁NO₃, and it has a molecular weight of 193.20 g/mol . The compound has been cataloged for research use, though availability may vary due to discontinuation by certain suppliers like CymitQuimica . Its structure combines the rigidity of the cyclopropyl group with the hydrogen-bonding capacity of the carboxylic acid, making it a versatile intermediate in medicinal and coordination chemistry.

Properties

IUPAC Name |

1-(cyclopropylmethyl)-6-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-9-4-3-8(10(13)14)6-11(9)5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNQIHHZIHXCBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(C=CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS No. 1249671-30-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including cytotoxic effects, potential therapeutic applications, and structure-activity relationships (SAR).

Biological Activity Overview

The compound exhibits various biological activities, particularly in the context of cancer treatment and neuroprotection. Its structure suggests potential interactions with biological targets related to cell proliferation and apoptosis.

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The following table summarizes the IC50 values from in vitro assays:

| Cell Line | IC50 (μM) | Remarks |

|---|---|---|

| U251 (glioblastoma) | 58.2 | Moderate inhibition |

| PC-3 (prostate adenocarcinoma) | 45.5 | Moderate inhibition |

| K-562 (chronic myelogenous leukemia) | 96 | Moderate inhibition |

| HCT-15 (colorectal adenocarcinoma) | 46 | Moderate inhibition |

| MCF-7 (mammary adenocarcinoma) | 66.2 | Moderate inhibition |

| SKLU-1 (lung adenocarcinoma) | 40.9 | Moderate inhibition |

The compound showed promising results, particularly in the U251 and SKLU-1 cell lines, indicating potential as an antineoplastic agent .

The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in tumor cells. In silico docking studies suggest that it may interact with proteins involved in the apoptosis pathway, such as PARP-1 . This interaction could lead to enhanced apoptosis in cancer cells while sparing normal cells, a crucial aspect for reducing side effects during cancer therapy.

Neuroprotective Effects

In addition to its anticancer properties, recent research has indicated that derivatives of dihydropyridine compounds, including this one, may exhibit neuroprotective effects. These compounds have been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's . The ability to inhibit AChE could provide therapeutic benefits in managing cognitive decline associated with neurodegenerative disorders.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

- Cytotoxicity Study : A study involving a series of dihydropyridine carboxylic acids demonstrated that compounds similar to this compound showed significant cytotoxicity against various cancer cell lines, with some derivatives exhibiting lower IC50 values than established chemotherapeutics like Cisplatin .

- Neuroprotection Research : Compounds with similar structural motifs were evaluated for their ability to protect neuronal cells from oxidative stress and inflammation. The findings suggest that these compounds can enhance the expression of neuroprotective proteins and reduce neuroinflammation .

- SAR Analysis : Structure-activity relationship studies indicate that modifications on the cyclopropyl group and the carboxylic acid moiety can significantly influence both cytotoxicity and selectivity towards cancer cells versus normal cells .

Scientific Research Applications

The compound exhibits a range of biological activities, including:

- Cytotoxic Effects : Studies indicate that 1-(cyclopropylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid can induce apoptosis in various cancer cell lines, making it a candidate for anticancer therapy. The mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation.

- Neuroprotective Properties : Recent research suggests that this compound may inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. This inhibition could potentially offer therapeutic benefits in managing cognitive decline associated with these disorders.

Cytotoxicity Study

A significant study demonstrated the cytotoxicity of this compound against multiple cancer cell lines. The results are summarized in the following table:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

These findings indicate that the compound exhibits stronger antiproliferative effects compared to established chemotherapeutics like Cisplatin.

Neuroprotection Research

Research on derivatives of dihydropyridine compounds has shown that they can protect neuronal cells from oxidative stress and inflammation. Key findings include:

- Enhanced expression of neuroprotective proteins.

- Reduction in neuroinflammation markers.

Structure-Activity Relationship (SAR)

Structure-activity relationship studies have been conducted to understand how modifications on the cyclopropyl group and the carboxylic acid moiety influence both cytotoxicity and selectivity towards cancer cells versus normal cells.

Comparative Analysis with Related Compounds

To contextualize the unique biological profile of this compound, a comparative analysis with similar compounds was performed:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| Compound A | Moderate anticancer activity | Different substituents |

| Compound B | Anticonvulsant | Action on glutamate receptors |

| Compound C | Investigated for weight loss | Varied substituents impacting efficacy |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 1-(cyclopropylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid with analogous compounds:

Key Observations :

- Halogenated Benzyl Groups: Enhance lipophilicity and intermolecular interactions (e.g., halogen bonding), useful in drug design . Hydroxyethyl/Hydroxyl: Increase solubility and hydrogen-bonding capacity, advantageous in coordination chemistry .

Preparation Methods

Reaction Setup and Conditions

- Reactants: 2-chloro-5-trifluoromethylpyridine (0.54 g) and water (17 mL)

- Equipment: 25 mL jacketed hydrothermal reaction kettle with a sealed liner

- Reaction Temperature: 100–180 °C (commonly 140 °C)

- Reaction Time: 24–72 hours (commonly 72 hours)

- Cooling: Natural cooling to room temperature after reaction completion

Procedure

- Add 0.54 g of 2-chloro-5-trifluoromethylpyridine and 17 mL of water into the inner liner of the hydrothermal reactor.

- Seal the reactor and heat at 140 °C for 72 hours.

- After the reaction, allow the system to cool naturally to room temperature.

- Remove the inner liner and decant the liquid.

- Collect the white flaky crystals formed inside the liner.

- Dry the crystals and weigh.

Outcome

- Product: White flaky crystals of 6-oxo-1,6-dihydropyridine-3-carboxylic acid

- Yield: Approximately 0.4008 g from 0.54 g starting material, corresponding to a yield exceeding 80%

- Crystal Quality: The crystals exhibit well-defined crystal faces, low thermal stress, minimal internal defects, and high stability at room temperature for extended periods.

Advantages

- Uses water as a green, environmentally friendly solvent

- Simple equipment and straightforward operation

- High product purity and yield

- Stable crystalline product suitable for long-term storage

Summary Table of Preparation Parameters for 6-oxo-1,6-dihydropyridine-3-carboxylic acid

| Parameter | Value/Range | Notes |

|---|---|---|

| Starting Material | 2-chloro-5-trifluoromethylpyridine | 0.54 g used in example |

| Solvent | Water | 17 mL per 0.54 g reactant |

| Reactor Volume | 25 mL | Jacketed hydrothermal reactor |

| Reaction Temperature | 100–180 °C | Typical: 140 °C |

| Reaction Time | 24–72 hours | Typical: 72 hours |

| Cooling | Natural to room temperature | Avoids thermal stress |

| Product Appearance | White flaky crystals | High crystallinity |

| Yield | >80% | High efficiency |

| Crystal Stability | High | Stable at room temperature long-term |

Research Findings and Notes

- The hydrothermal synthesis method ensures crystals with fewer internal defects and less thermal stress compared to conventional heating methods, enhancing stability and storage life.

- Water as a solvent aligns with green chemistry principles, reducing environmental impact.

- The method’s simplicity and reproducibility make it suitable for scale-up and industrial applications.

- While the patent and literature focus on the parent compound, the methodology provides a robust platform for derivatization, including N-substitution with cyclopropylmethyl groups.

- No direct, detailed protocols for the specific N-substituted compound were found in authoritative patent or scientific literature, indicating this may be a niche or proprietary synthesis requiring custom adaptation of the base method.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 1-(cyclopropylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, and how can reaction yields be optimized?

- Methodology :

- Route 1 : Condensation of cyclopropanecarbaldehyde with aminopyridine derivatives, followed by cyclization using catalysts like palladium or copper in solvents such as DMF or toluene. Reaction temperatures (80–120°C) and catalyst loading (1–5 mol%) significantly impact yield .

- Route 2 : Functionalization of preformed dihydropyridine scaffolds via cyclopropane methyl group introduction under basic conditions (e.g., K₂CO₃ in THF). Purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%) .

- Yield Optimization : Use of microwave-assisted synthesis reduces reaction time (30–60 min) and increases yield by 15–20% compared to conventional methods .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ confirm substituent positions (e.g., δH ~8.4 ppm for pyridinone protons, δC ~164 ppm for carboxylic acid) .

- Mass Spectrometry : ESI-MS (positive mode) identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 250–260) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) and detect impurities like desmethyl analogs .

Advanced Research Questions

Q. How can contradictions in spectroscopic data between synthesized batches be resolved?

- Methodology :

- Batch Comparison : Perform 2D NMR (COSY, HSQC) to confirm spin systems and assign ambiguous peaks. For example, NOESY can differentiate between rotational isomers in cyclopropane-substituted derivatives .

- Isotopic Labeling : Use ¹⁵N-labeled starting materials to track nitrogen environments in the pyridinone ring, resolving ambiguities in tautomeric forms .

- X-ray Crystallography : Single-crystal analysis provides definitive confirmation of stereochemistry and hydrogen-bonding networks .

Q. What strategies are effective for studying this compound’s enzyme inhibition mechanisms?

- Methodology :

- Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., kinases, oxidoreductases) using fluorogenic substrates. Time-dependent inhibition studies distinguish competitive vs. non-competitive binding .

- Molecular Docking : Perform in silico simulations (AutoDock Vina) to predict binding poses in enzyme active sites. Validate with site-directed mutagenesis (e.g., Ala-scanning of key residues) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to correlate structural modifications with inhibitory potency .

Q. How can structure-activity relationship (SAR) studies be designed to enhance pharmacological properties?

- Methodology :

- Systematic Substitution : Synthesize analogs with variations at the cyclopropylmethyl group (e.g., alkyl, aryl) and pyridinone ring (e.g., halogenation at C-4). Assess solubility (logP via shake-flask method) and metabolic stability (microsomal assays) .

- In Vivo Profiling : Use rodent models to evaluate pharmacokinetics (oral bioavailability, half-life) and toxicity (LD₅₀, histopathology). Correlate results with in vitro CYP450 inhibition data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.